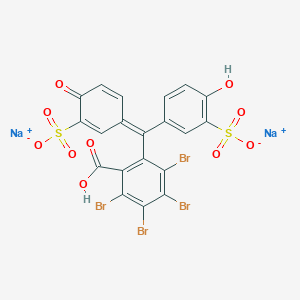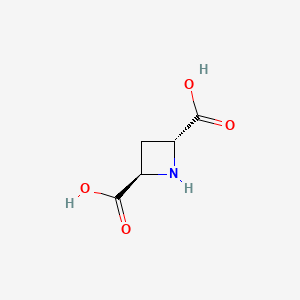
3,5,6'-Tri(N-Benzyloxycarbonyl) Kanamycin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,6’-Tri(N-Benzyloxycarbonyl) Kanamycin A: is a derivative of Kanamycin A, an aminoglycoside antibiotic. This compound is primarily used in research settings, particularly in the study of antibacterial agents and their mechanisms. It is an impurity of Amikacin, another aminoglycoside antibiotic used to treat infections caused by gram-negative bacteria.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5,6’-Tri(N-Benzyloxycarbonyl) Kanamycin A involves the protection of the amino groups in Kanamycin A with benzyloxycarbonyl (CBz) groups. The reaction typically uses benzyloxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .
Industrial Production Methods: The process would include purification steps such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl groups.
Reduction: The benzyloxycarbonyl groups can be removed through hydrogenation, yielding the free amine groups.
Substitution: The protected amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the benzyloxycarbonyl groups.
Reduction: Kanamycin A with free amino groups.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: 3,5,6’-Tri(N-Benzyloxycarbonyl) Kanamycin A is used as a reference standard in analytical chemistry to study the properties and behavior of aminoglycoside antibiotics .
Biology: In biological research, this compound helps in understanding the interactions between antibiotics and bacterial ribosomes, contributing to the development of new antibacterial agents.
Medicine: While not used directly in clinical settings, it aids in the research and development of new antibiotics and the study of antibiotic resistance mechanisms.
Industry: In the pharmaceutical industry, it serves as an impurity standard for quality control in the production of Amikacin.
Mechanism of Action
The mechanism of action of 3,5,6’-Tri(N-Benzyloxycarbonyl) Kanamycin A is similar to that of Kanamycin A. It binds to the bacterial 30S ribosomal subunit, causing misreading of t-RNA and inhibiting protein synthesis. This leads to the bacterium’s inability to synthesize essential proteins, ultimately resulting in bacterial cell death .
Comparison with Similar Compounds
Kanamycin A: The parent compound, used as an antibiotic.
Amikacin: A derivative of Kanamycin A, used to treat severe bacterial infections.
Gentamicin: Another aminoglycoside antibiotic with a similar mechanism of action.
Uniqueness: 3,5,6’-Tri(N-Benzyloxycarbonyl) Kanamycin A is unique due to its specific protective groups, which make it useful in research settings for studying the properties and reactions of aminoglycosides without interference from free amino groups.
Properties
CAS No. |
67470-54-6 |
|---|---|
Molecular Formula |
C₄₂H₅₄N₄O₁₇ |
Molecular Weight |
886.89 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


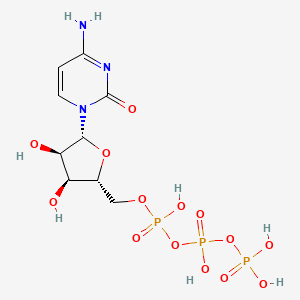

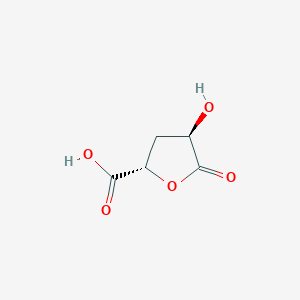
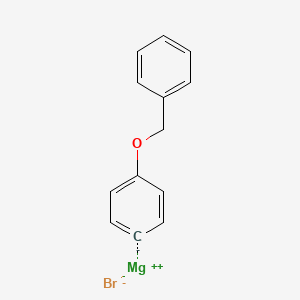
![cyclohexanamine;(2R)-3-[(2,2-dimethylpropanoylamino)methylsulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1142513.png)

